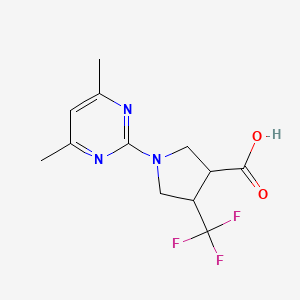![molecular formula C22H16FN3O2S B2369152 N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 896697-56-6](/img/structure/B2369152.png)
N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine is a complex organic compound that features a quinazoline core substituted with a benzo[d][1,3]dioxole and a 3-fluorobenzylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Benzo[d][1,3]dioxole Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to attach the benzo[d][1,3]dioxole moiety to the quinazoline core.
Attachment of the 3-Fluorobenzylthio Group: This can be done through a nucleophilic substitution reaction where the quinazoline derivative is treated with 3-fluorobenzylthiol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce any nitro or carbonyl groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for targeted cancer therapies.
類似化合物との比較
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)benzenesulfonamide: Another compound with a benzo[d][1,3]dioxole moiety, used in different applications.
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: Known for its role as a modulator of ATP-binding cassette transporters.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a kinase inhibitor sets it apart from other similar compounds, making it a valuable molecule for further research and development.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c23-15-5-3-4-14(10-15)12-29-22-25-18-7-2-1-6-17(18)21(26-22)24-16-8-9-19-20(11-16)28-13-27-19/h1-11H,12-13H2,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHKWYJQPQCHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
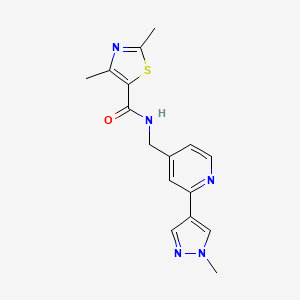
![2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2369071.png)
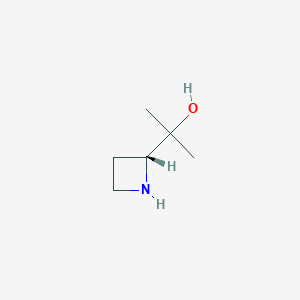
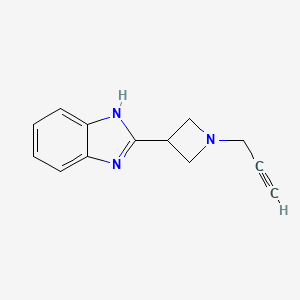

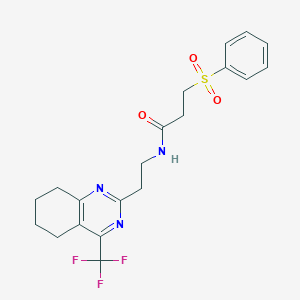
![1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2369076.png)
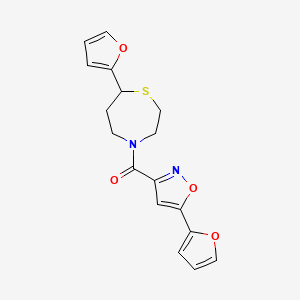
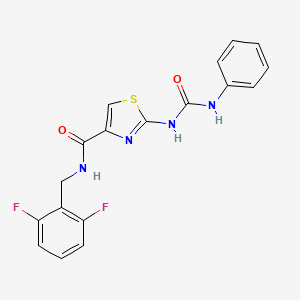
![1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid](/img/structure/B2369084.png)
![N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide](/img/structure/B2369086.png)
![3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369087.png)
![Ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2369090.png)
